molecular formula C8H6BrNS B11769158 5-Bromobenzo[b]thiophen-3-amine

5-Bromobenzo[b]thiophen-3-amine

Cat. No.: B11769158
M. Wt: 228.11 g/mol
InChI Key: MWVCAEOMDRHVQF-UHFFFAOYSA-N
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Description

5-Bromobenzo[b]thiophen-3-amine is a heterocyclic compound with the molecular formula C8H6BrNS It is a derivative of benzothiophene, where a bromine atom is substituted at the 5th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[b]thiophen-3-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzo[b]thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromobenzo[b]thiophen-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromobenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase, by binding to their active sites. This inhibition can modulate neurotransmitter levels in the brain, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the bromine and amine substitutions.

    3-Bromobenzo[b]thiophene: Similar structure but lacks the amine group.

    5-Aminobenzo[b]thiophene: Similar structure but lacks the bromine atom.

Uniqueness: 5-Bromobenzo[b]thiophen-3-amine is unique due to the presence of both the bromine and amine groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

5-bromo-1-benzothiophen-3-amine

InChI

InChI=1S/C8H6BrNS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H,10H2

InChI Key

MWVCAEOMDRHVQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)N

Origin of Product

United States

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